N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide
Description
Contextualization within Amide and Hydroxyketone Chemistry
Amides are a cornerstone of organic chemistry and biochemistry, most notably forming the peptide bonds that link amino acids in proteins. Benzamide (B126), the simplest amide derivative of benzoic acid, is a white solid with slight solubility in water. The presence of the amide group in N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide is expected to impart some of the characteristic properties of amides, such as resonance stabilization and the potential for hydrogen bonding.
Hydroxyketones, on the other hand, are bifunctional compounds containing both a hydroxyl and a ketone group. The relative position of these two groups is crucial to their chemical behavior. In an α-hydroxyketone, the hydroxyl group is on the carbon atom adjacent to the carbonyl group. This arrangement is known to be involved in various important organic reactions and is found in many biologically relevant molecules.
Significance of the α-Amidohydroxyketone Moiety in Chemical Research
The α-amidohydroxyketone moiety is a structural motif of considerable interest in medicinal chemistry and organic synthesis. This functional group arrangement is a key feature in a variety of molecules that exhibit a broad spectrum of biological activities. The combination of the amide and α-hydroxyketone functionalities allows for a diverse range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.
The synthetic utility of α-amidohydroxyketones is also noteworthy. They can serve as versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. The reactivity of the hydroxyl and ketone groups, modulated by the adjacent amide, allows for a variety of chemical transformations.
Overview of Research Trajectories for this compound
Given the limited direct research on this compound, its potential research trajectories can be inferred from the study of related compounds and the inherent properties of its functional groups. The synthesis of this compound would likely involve the reaction of a suitable amine precursor with a benzoylating agent. For instance, the synthesis of the related compound N-(2-oxo-2-phenylethyl)benzamide can be achieved through the reaction of benzoyl chloride with 2-aminoacetophenone (B1585202). chemicalbook.com
Future research on this compound could explore its potential applications in areas where α-amidohydroxyketones have shown promise. This includes investigations into its biological activity, its use as a ligand for metal complexes, and its utility as a synthetic intermediate. The presence of a chiral center at the hydroxyl-bearing carbon also suggests that stereoselective synthesis and the study of its enantiomeric forms could be a fruitful area of investigation.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVPVXMVKOSSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166-87-2 | |
| Record name | N-(1-HYDROXY-2-OXO-2-PHENYL-ETHYL)-BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of N 1 Hydroxy 2 Oxo 2 Phenylethyl Benzamide and Analogs
Direct Synthesis Approaches
Direct synthetic routes to N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide and its analogs often involve the formation of the core α-amidohydroxyketone structure in a highly controlled manner. These methods include classical condensation reactions and modern catalytic transformations.
The direct synthesis of this compound can be conceptually approached through the condensation of a benzoyl precursor, such as benzoyl chloride, with a suitably functionalized amino ketone. A plausible synthetic route would involve the reaction of benzoyl chloride with 2-amino-1-phenylethanone (also known as α-aminoacetophenone).
More recent and efficient methods for the synthesis of α-amidohydroxyketones involve catalytic transformations that allow for the direct introduction of the hydroxyl and amido groups in a controlled fashion.
An efficient and straightforward strategy for the synthesis of functionalized α-amidohydroxyketones has been developed utilizing an iodine-catalyzed reaction in moist dimethyl sulfoxide (B87167) (DMSO). documentsdelivered.com This method involves the reaction of benzimidate scaffolds with acetophenone (B1666503) moieties. documentsdelivered.com The reaction proceeds through a chemoselective intermolecular N-C bond formation between the benzimidate and the α-C(sp³)–H bond of the acetophenone. documentsdelivered.com
The proposed mechanism for this transformation involves the in situ generation of a key intermediate from the interaction of iodine and DMSO. High-resolution mass spectrometry and labeling experiments have provided evidence for the reaction pathway. documentsdelivered.com The moist DMSO acts not only as a solvent but also as a reagent in this catalytic cycle. documentsdelivered.com
The iodine-catalyzed synthesis of α-amidohydroxyketones in moist DMSO has been shown to have a broad substrate scope, accommodating a variety of substituted benzimidates and acetophenones. documentsdelivered.com This versatility allows for the generation of a diverse library of α-amidohydroxyketone analogs. The yields of these reactions are generally reported to be moderate. documentsdelivered.com
Below is an interactive data table summarizing the substrate scope for this catalytic method based on reported findings.
| Entry | Benzimidate Substituent (R1) | Acetophenone Substituent (R2) | Product Yield (%) |
| 1 | 4-Methylphenyl | H | Moderate |
| 2 | 4-Methoxyphenyl | H | Moderate |
| 3 | 4-Chlorophenyl | H | Moderate |
| 4 | Phenyl | 4-Methyl | Moderate |
| 5 | Phenyl | 4-Methoxy | Moderate |
| 6 | Phenyl | 4-Chloro | Moderate |
Note: "Moderate" yields are as described in the source literature and typically fall within the 40-70% range. The specific yields for each substrate combination would be detailed in the primary research article.
Mechanistic Elucidation of Reaction Pathways
Plausible Mechanistic Cycles for α-Amidohydroxyketone Synthesis
The synthesis of α-amidohydroxyketones, as proposed through the α-hydroxylation of a β-ketoamide precursor, proceeds through a well-understood mechanistic pathway involving enolate chemistry. The mechanism for the formation of this compound from N-(2-oxo-2-phenylethyl)benzamide can be described as follows:
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon, which is acidic due to its position between two electron-withdrawing groups (the ketone and the amide). A suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), abstracts this proton to form a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the oxygen atom of the carbonyl group.
Nucleophilic Attack on the Electrophilic Oxygen Source: The enolate, being nucleophilic at the α-carbon, then attacks the electrophilic oxygen atom of the oxidizing agent. For instance, in a reaction using m-chloroperbenzoic acid (mCPBA), the enolate attacks the terminal oxygen of the peroxy acid.
Formation of the α-Hydroxy-β-ketoamide: This nucleophilic attack leads to the formation of a new C-O bond at the α-position and the concomitant cleavage of the O-O bond in the peroxy acid. The final product, this compound, is formed along with a carboxylate byproduct (e.g., m-chlorobenzoate).
A tandem oxidative α-hydroxylation/β-acetalization of β-ketoamides has been reported using phenyliodine(III) diacetate (PIDA) in the presence of sodium hydroxide (B78521) in methanol. nih.govacs.org This suggests that under certain conditions, the initial α-hydroxylation product can undergo further reactions. However, for the synthesis of the target α-amidohydroxyketone, the reaction would be stopped after the hydroxylation step.
Investigation of Intermediate Species and Transition States
The key intermediate in the proposed synthesis of this compound is the enolate of the starting β-ketoamide, N-(2-oxo-2-phenylethyl)benzamide. This enolate is a planar species with the negative charge delocalized across the oxygen, the α-carbon, and potentially the nitrogen atom of the amide, although delocalization onto the carbonyl oxygen is most significant. The geometry and stability of this enolate are crucial for the stereochemical outcome of the reaction if the α-carbon were prochiral.
The transition state of the hydroxylation step involves the approach of the enolate to the electrophilic oxygen source. The geometry of this transition state will determine the stereoselectivity of the reaction. For a planar enolate, the oxidant can approach from either face. In the absence of a chiral auxiliary or catalyst, this would lead to a racemic mixture if the product is chiral. The transition state is likely a concerted, but possibly asynchronous, process where the C-O bond is forming as the O-O bond of the oxidant is breaking. The structure of the transition state would involve a partial bond between the α-carbon of the enolate and the terminal oxygen of the oxidant, and a partial bond cleavage of the peroxide O-O bond.
Computational studies on similar α-hydroxylation reactions of dicarbonyl compounds could provide insight into the precise geometry and energy of the transition state. These studies often reveal the influence of the counter-ion of the enolate (e.g., Li⁺, Na⁺) and the solvent on the structure and stability of the transition state, which in turn affects the reaction rate and selectivity.
The following table details the proposed key species in the reaction pathway.
| Species | Description | Key Structural Features |
|---|---|---|
| Starting Material | N-(2-oxo-2-phenylethyl)benzamide | β-ketoamide with an acidic α-proton. |
| Intermediate | Enolate of N-(2-oxo-2-phenylethyl)benzamide | Planar, resonance-stabilized species with delocalized negative charge. |
| Transition State | Enolate-Oxidant Complex | Formation of a new C-O bond and cleavage of the O-O bond in the oxidant. Geometry dictates stereoselectivity. |
| Product | This compound | α-amidohydroxyketone. |
Chemical Reactivity and Transformations of N 1 Hydroxy 2 Oxo 2 Phenylethyl Benzamide Systems
Reactions Involving the Hydroxyl Functional Group
The secondary hydroxyl group in N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide is a prime site for modifications such as esterification and etherification. These reactions lead to the formation of O-substituted derivatives with altered physicochemical properties.
Acylation of the hydroxyl group can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a tertiary amine would yield the corresponding O-acetylated product. Similarly, O-alkylation to form ethers can be accomplished using alkyl halides in the presence of a base, or under phase-transfer catalysis conditions for improved efficiency. The direct preparation of O-substituted hydroxylamines from alcohols has been described through O-alkylation of a protected hydroxylamine (B1172632) with methanesulfonates of the respective alcohols, followed by deprotection. organic-chemistry.org
Reactivity at the Ketone Moiety
The ketone carbonyl group in this compound is susceptible to nucleophilic attack and can undergo a range of reactions characteristic of ketones. A significant transformation is its reduction to a secondary alcohol. The diastereoselectivity of this reduction is of particular interest due to the presence of a neighboring chiral center bearing the hydroxyl and amide groups. The use of chelation-controlled reducing agents can be expected to afford high diastereoselectivity. For instance, the reduction of α-hydroxy ketones with certain reducing agents often proceeds with high stereocontrol, leading to the formation of either syn- or anti-diols, depending on the reagent and reaction conditions.
Another common reaction of the ketone moiety is the formation of imine derivatives, such as oximes, upon reaction with hydroxylamine or its derivatives. This transformation is typically carried out under mildly acidic conditions to facilitate the initial nucleophilic addition followed by dehydration.
Transformations at the Amide Linkage
The amide bond in this compound is relatively stable but can be cleaved under forcing conditions. libretexts.org Hydrolysis of the amide can be effected by heating in the presence of strong acid or base, which would yield benzoic acid and α-amino-β-hydroxyacetophenone. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis, on the other hand, proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org
Reduction of the amide group is another important transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the amide to an amine. ucalgary.calibretexts.orgmasterorganicchemistry.com This reaction would convert the benzamide (B126) moiety into a benzylamine, yielding N-(1-hydroxy-2-phenylethyl)benzylamine. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine. ucalgary.cachemistrysteps.com
Derivatization Strategies for Structural Modification
The synthesis of O-substituted derivatives of this compound primarily involves the reactions of the hydroxyl group as discussed in section 3.1. These derivatization strategies are crucial for modifying the molecule's polarity, steric bulk, and potential biological activity.
Table 1: Examples of O-Substituted Derivatives and Corresponding Reagents
| Derivative Type | Reagent | Product |
|---|---|---|
| O-Acyl | Acetyl chloride, Pyridine | N-(1-acetoxy-2-oxo-2-phenylethyl)benzamide |
| O-Alkyl | Methyl iodide, Sodium hydride | N-(1-methoxy-2-oxo-2-phenylethyl)benzamide |
The selection of the appropriate reagent and reaction conditions allows for the introduction of a wide variety of substituents at the oxygen atom. For example, the use of bulky silylating agents can serve as a protecting group strategy during multi-step syntheses.
A notable derivatization strategy for α-amidohydroxyketones, such as this compound, is their conversion into unsymmetrical gem-bisamides. A recently developed method utilizes an I2-catalyzed reaction of benzimidates with moist DMSO, which can also be applied to the synthesis of unsymmetrical bisamides. rsc.orgresearchgate.netrsc.orgresearchgate.net This transformation is significant as gem-bisamide motifs are found in various biologically active molecules. rsc.org
In this approach, the α-amidohydroxyketone can react with a different amide source under specific catalytic conditions to generate an unsymmetrical N,N'-alkylidenebisamide. The reaction likely proceeds through the formation of an iminium ion intermediate from the α-amidohydroxyketone, which is then trapped by the incoming amide nucleophile.
Table 2: Potential Unsymmetrical gem-Bisamides from this compound
| Reactant 1 | Reactant 2 (Amide Source) | Product |
|---|---|---|
| This compound | Acetamide | N-(1-acetamido-2-oxo-2-phenylethyl)benzamide |
| This compound | Propionamide | N-(1-propionamido-2-oxo-2-phenylethyl)benzamide |
This strategy provides a direct route to structurally complex bisamides from readily available α-amidohydroxyketones.
Structural Characterization and Elucidation Techniques in Amidohydroxyketone Research
Application of Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide, each unique proton environment gives rise to a distinct signal. The aromatic protons of the two phenyl rings would typically appear as complex multiplets in the downfield region (approximately 7.0-8.5 ppm). The methine proton (CH) adjacent to the hydroxyl and amide groups would likely resonate as a doublet in the range of 5.5-6.5 ppm, with its coupling to the amide proton. The amide (NH) and hydroxyl (OH) protons are expected to be observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the ketone and amide functional groups are characteristically found in the most downfield region of the spectrum, typically between 160 and 200 ppm. The aromatic carbons would generate a series of signals in the 120-140 ppm range. The carbon atom of the C-OH group is expected to appear in the 70-80 ppm region.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| Amide NH | Variable (broad) | - |
| Hydroxyl OH | Variable (broad) | - |
| Methine CH(OH) | 5.5 - 6.5 | 70 - 80 |
| Amide C=O | - | 165 - 175 |
| Ketone C=O | - | 190 - 200 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching of the amide group would likely appear around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations would result in strong absorption bands; the ketone C=O stretch is typically observed around 1680-1700 cm⁻¹, while the amide C=O (Amide I band) stretch is expected in the range of 1630-1680 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3300 - 3500 (broad) |
| Amide (N-H) | Stretching | ~3300 |
| Ketone (C=O) | Stretching | 1680 - 1700 |
| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃NO₃), the molecular weight is approximately 255.27 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 255. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. Common fragmentation patterns would likely involve the cleavage of the C-C bond between the two carbonyl groups and the loss of the benzoyl or phenacyl groups.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Analysis Type | Expected Result |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 256 |
| Common Fragments | [C₆H₅CO]⁺ (m/z 105), [C₆H₅COCHOH]⁺ (m/z 135) |
Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction of Analogs)
While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers a definitive and highly detailed three-dimensional model of a compound in the solid state. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then used to calculate the positions of all atoms in the crystal lattice.
Theoretical and Computational Chemistry Studies on N 1 Hydroxy 2 Oxo 2 Phenylethyl Benzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can determine ground-state energies, molecular geometries, and a host of properties that govern chemical behavior.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netyoutube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net For the parent compound benzamide (B126), DFT calculations have placed this energy gap at approximately 5.65 eV, indicating significant electronic stability. sci-hub.se
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.724 |
| ELUMO | -1.071 |
| Energy Gap (ΔE) | 5.653 |
Further analysis using DFT can map the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule and highlights regions prone to electrophilic or nucleophilic attack. For N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide, the MEP would be expected to show negative potential (red/yellow areas) around the electronegative oxygen and nitrogen atoms of the carbonyl, hydroxyl, and amide groups, identifying them as sites for electrophilic attack or hydrogen bonding. irjweb.com
Reactivity can also be quantified through the calculation of atomic charges. Mulliken population analysis, for instance, provides a method for estimating the partial charge on each atom. wikipedia.org In structures containing amide groups, the nitrogen atom typically carries a significant negative charge, marking it as a key site for intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis offers a more detailed picture of charge distribution by examining delocalization effects. uni-muenchen.dewikipedia.org In amides, NBO analysis reveals significant delocalization between the nitrogen lone pair and the carbonyl π* antibonding orbital, which contributes to the planar geometry of the amide bond and influences its hydrogen bonding capabilities. worldscientific.comnih.gov
Molecular Modeling and Conformational Analysis
The presence of several single bonds in this compound endows it with considerable conformational flexibility. Molecular modeling techniques are employed to explore the potential energy surface of the molecule and identify its most stable three-dimensional arrangements.
The Cα-Cβ bond of the phenylethyl backbone.
The N-Cα bond linking the amide to the backbone.
The C-C bonds connecting the phenyl rings to the main structure.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface map can be generated. This process identifies local energy minima, which correspond to stable conformers. The global minimum represents the most stable conformation of the molecule in the gas phase. Such studies on related flexible amides have shown that different rotations of phenyl rings can lead to distinct stable structures, which in the solid state can manifest as different crystal polymorphs. youtube.com The interplay of steric hindrance and weak intramolecular interactions, such as hydrogen bonds between the hydroxyl proton and a nearby carbonyl oxygen, would be critical in determining the preferred conformations.
Investigation of Intermolecular Interactions and Recognition Properties
The functional groups within this compound provide multiple sites for strong and specific intermolecular interactions, which are fundamental to its molecular recognition properties and its packing in the solid state.
The molecule contains two hydrogen bond donors (the N-H of the amide and the O-H of the hydroxyl group) and three primary hydrogen bond acceptors (the amide carbonyl oxygen, the ketone carbonyl oxygen, and the hydroxyl oxygen). This functionality strongly suggests that hydrogen bonding is the dominant force in its supramolecular assembly. mdpi.com In the crystals of many primary and secondary amides, molecules are linked by N-H···O=C hydrogen bonds to form well-defined patterns, such as chains or dimers. researchgate.netacs.org The additional presence of a hydroxyl group allows for more complex hydrogen-bonding networks, potentially involving O-H···O=C or O-H···N interactions, which are commonly observed in the crystal structures of α-hydroxy amides. mdpi.com
Prediction of Spectroscopic Parameters and Molecular Descriptors
Computational methods are highly effective at predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. nih.gov Additionally, the calculation of molecular descriptors provides quantitative metrics used in cheminformatics and drug discovery.
Spectroscopic Parameters: DFT calculations can predict vibrational frequencies with good accuracy, providing a theoretical infrared (IR) spectrum. diva-portal.orgcomputabio.com This theoretical spectrum allows for the assignment of experimental absorption bands to specific molecular vibrations. For this compound, distinct, strong absorption bands would be predicted for the stretching vibrations of the two different C=O groups (amide and ketone) and the O-H and N-H groups. mdpi.comresearchgate.net
| Vibrational Mode | Predicted Frequency Range (cm-1) |
|---|---|
| O-H stretch | 3400 - 3600 |
| N-H stretch | 3300 - 3500 |
| Aromatic C-H stretch | 3000 - 3100 |
| Ketone C=O stretch | 1680 - 1710 |
| Amide I (C=O stretch) | 1650 - 1680 |
| Aromatic C=C stretch | 1450 - 1600 |
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that are often in excellent agreement with experimental results, helping to confirm structural assignments. d-nb.infonrel.govrsc.org
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Amide N-H | ~8.0 - 9.0 | - |
| Aromatic C-H | ~7.2 - 8.0 | ~125 - 135 |
| Methine Cα-H | ~5.0 - 5.5 | ~70 - 80 |
| Hydroxyl O-H | Variable (depends on solvent/H-bonding) | - |
| Ketone C=O | - | ~195 - 205 |
| Amide C=O | - | ~165 - 175 |
Molecular Descriptors: Molecular descriptors are numerical values that encode chemical information and are widely used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govresearchgate.net A wide array of constitutional, topological, and physicochemical descriptors can be calculated from the molecular structure. alvascience.comalvascience.com
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight (g/mol) | 255.27 |
| Topological Polar Surface Area (TPSA) (Ų) | ~70 - 80 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 |
Applications in Organic Synthesis and Medicinal Chemistry Research
Role as Key Intermediates in Complex Molecule Synthesis
While specific documentation detailing the use of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide as a direct intermediate is limited, its structural motif as an α-hydroxy-β-keto amide is recognized as a valuable precursor in the synthesis of heterocyclic compounds, particularly 2,5-disubstituted oxazoles. nih.govdocumentsdelivered.comrsc.orgresearchgate.net Oxazoles are a class of five-membered aromatic heterocycles that are integral components of numerous biologically active natural products and pharmaceutical agents.
The synthesis of 2,5-disubstituted oxazoles often proceeds through the cyclization of precursors that can be derived from α-hydroxy-β-keto amides. The general synthetic pathway involves the dehydration and subsequent cyclization of the amide, where the hydroxyl group and the amide functionality participate in the formation of the oxazole (B20620) ring. The presence of the phenyl and benzoyl groups in this compound would yield 2,5-diphenyloxazole, a core structure found in various functional molecules.
Below is a representative table of complex molecules containing the 2,5-disubstituted oxazole core, which can be conceptually synthesized from intermediates structurally related to this compound.
| Complex Molecule | Core Structure | Potential Precursor Type | Biological Significance |
| Texamine | 2,5-diaryloxazole | α-hydroxy-β-keto amide | Natural product |
| Balsoxin | 2,5-diaryloxazole | α-hydroxy-β-keto amide | Natural product |
| Diazonamides | Substituted oxazole | α-amino acid derivative | Antitumor agent |
| Phorboxazoles | Polyketide with oxazole rings | Serine/Threonine derivatives | Cytostatic marine natural products |
Utilization as Reagents in Specific Organic Reactions
Currently, there are no named organic reactions where this compound is the primary reagent. However, its constituent functional groups—a secondary alcohol, a ketone, and an amide—suggest its potential utility in a variety of chemical transformations. For instance, the hydroxyl group can be a target for oxidation or esterification, while the ketone can undergo reactions such as reduction, Wittig olefination, or the formation of imines and enamines. The amide bond, while generally stable, can be hydrolyzed under acidic or basic conditions.
The bifunctional nature of this molecule could be exploited in intramolecular reactions to form novel cyclic structures. For example, under specific conditions, an intramolecular reaction between the hydroxyl group and the amide could be envisioned, potentially leading to the formation of a lactone or other heterocyclic systems, further expanding its synthetic utility.
Exploration as Privileged Structures in Drug Discovery
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov The this compound scaffold incorporates two key motifs that are widely recognized as privileged: the benzamide (B126) unit and the α-keto amide group.
The benzamide moiety is a common feature in a multitude of approved drugs and clinical candidates, valued for its metabolic stability and its ability to engage in crucial hydrogen bonding interactions with protein targets. Similarly, the α-keto amide group is considered a privileged motif due to its unique electronic and conformational properties.
Modulation of Lead Compound Conformation and Pharmacokinetic Profiles
Furthermore, the physicochemical properties endowed by this scaffold can impact the pharmacokinetic profile of a drug candidate. The balance of hydrophilic (hydroxyl and amide groups) and lipophilic (phenyl rings) features affects crucial parameters such as solubility, membrane permeability, and plasma protein binding. nih.gov Judicious modification of the this compound core can therefore be a strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug.
Establishment of Hydrogen Bonding Networks in Protein Binding
The ability to form strong and directional hydrogen bonds is paramount for the affinity and specificity of a ligand for its protein target. This compound is rich in hydrogen bond donors and acceptors. The amide N-H and the hydroxyl O-H can act as hydrogen bond donors, while the oxygen atoms of the ketone, amide, and hydroxyl groups can serve as hydrogen bond acceptors.
The following table summarizes the hydrogen bonding capabilities of the key functional groups within this compound.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interacting Amino Acid Residues |
| Amide N-H | Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Amide C=O | Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain N-H |
| Hydroxyl O-H | Donor | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyls |
| Hydroxyl Oxygen | Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain N-H |
| Ketone C=O | Acceptor | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain N-H |
Biomolecular Interactions and Mechanistic Insights Excluding Clinical Data
Molecular Recognition and Binding Properties with Biological Entities
Detailed studies on the specific molecular recognition and binding properties of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide with biological entities are not extensively available in the current literature. However, the chemical structure, featuring an α-ketoamide moiety, suggests potential binding interactions. The α-ketoamide functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins. The planarity of the amide bond and the presence of two carbonyl groups in a trans disposition are key geometric features that can influence binding affinity and specificity. acs.org The α-ketoamide motif is known to be a key component in various biologically active compounds due to its ability to establish hydrogen bonds with target biomolecules, thereby modulating their activity. acs.org
Enzyme Inhibition Mechanisms at a Molecular Level
While specific mechanistic studies on the enzyme inhibition of this compound are limited, the broader class of α-ketoamides and benzamide (B126) derivatives has been investigated for their inhibitory effects on various enzymes.
There is a lack of specific data on the inhibition of lipoxygenase (LOX) by this compound. However, studies on related benzamide and sulfonamide derivatives have demonstrated inhibitory activity against LOX, an enzyme involved in inflammatory pathways. nih.govnih.gov For instance, certain 2-substituted benzofuran (B130515) hydroxamic acids have been shown to be potent 5-lipoxygenase inhibitors. nih.gov The inhibitory mechanism of these related compounds often involves interaction with the enzyme's active site, thereby preventing the binding of the natural substrate, arachidonic acid.
Table 1: Lipoxygenase Inhibitory Activity of Selected Benzofuran Hydroxamic Acid Derivatives
| Compound | In Vitro IC50 (nM) | In Vivo ED50 (mg/kg) |
|---|---|---|
| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 40 | Not Reported |
| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 40 | Not Reported |
| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)ethyl]urea | Not Reported | 10.3 |
Data sourced from a study on 2-substituted benzofuran hydroxyamic acids. nih.gov
Specific studies detailing the interaction of this compound with cholinesterase enzymes were not identified. However, the benzamide scaffold is present in a number of compounds that have been investigated as cholinesterase inhibitors. For example, a series of N-benzyl benzamide derivatives have been reported as selective and potent inhibitors of butyrylcholinesterase (BChE). acs.org Another study on benzamide and picolinamide (B142947) derivatives also showed significant acetylcholinesterase (AChE) inhibitory activity. nih.gov The mechanism for these related compounds often involves binding to the catalytic or peripheral anionic site of the enzyme. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected Benzamide and Picolinamide Derivatives
| Compound Series | Enzyme | IC50 Range |
|---|---|---|
| Benzamide/Nicotinamide/Cinnamamide Derivatives | AChE | 10.66–83.03 nM |
| BuChE | 32.74–66.68 nM | |
| Picolinamide Derivatives | AChE | 2.49 ± 0.19 µM (most potent) |
Data from studies on various benzamide and related derivatives. nih.govnih.gov
Insights into Immunosuppressive Activity of Related α-Ketoamides (e.g., FK-506, Rapamycin)
The α-ketoamide moiety is a key structural feature in potent immunosuppressive agents such as FK-506 (Tacrolimus) and Rapamycin (B549165) (Sirolimus). Their mechanisms of action provide valuable insights into the potential biological activities of other α-ketoamides.
Both FK-506 and Rapamycin exert their immunosuppressive effects by first forming a complex with the immunophilin FK506-binding protein 12 (FKBP12). nih.gov FKBP12 is a ubiquitously expressed cytosolic protein with peptidyl-prolyl isomerase (PPIase) activity, which is involved in protein folding. acs.org The binding of FK-506 and Rapamycin to FKBP12 occurs in a deep hydrophobic pocket of the protein. This interaction is non-covalent and inhibits the PPIase activity of FKBP12, although this inhibition is not directly responsible for the immunosuppressive effects. nih.gov
The immunosuppressive actions of FK-506 and Rapamycin are mediated by the subsequent interaction of the drug-FKBP12 complex with different downstream targets.
The FK-506-FKBP12 complex specifically binds to and inhibits calcineurin , a calcium and calmodulin-dependent serine/threonine phosphatase. nih.gov Calcineurin plays a crucial role in T-cell activation by dephosphorylating the nuclear factor of activated T-cells (NFAT). The binding of the FK-506-FKBP12 complex to calcineurin blocks the access of NFAT to the enzyme's active site, thereby preventing its dephosphorylation and subsequent translocation to the nucleus. This ultimately leads to the inhibition of T-cell activation and proliferation. nih.gov
In contrast, the Rapamycin-FKBP12 complex targets the mammalian target of rapamycin (mTOR), also known as FKBP-rapamycin-associated protein (FRAP) or RAFT (rapamycin and FKBP12 target). acs.org mTOR is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. The Rapamycin-FKBP12 complex binds to the FRB domain of mTOR, inhibiting its signaling pathways and thereby blocking T-cell proliferation in response to interleukin-2 (B1167480) (IL-2). acs.org
Table 3: Comparison of the Immunosuppressive Mechanisms of FK-506 and Rapamycin
| Feature | FK-506 (Tacrolimus) | Rapamycin (Sirolimus) |
|---|---|---|
| Initial Binding Partner | FKBP12 | FKBP12 |
| Secondary Target | Calcineurin | mTOR (RAFT/FRAP) |
| Molecular Effect | Inhibition of phosphatase activity | Inhibition of kinase activity |
| Cellular Outcome | Blocks T-cell activation | Blocks T-cell proliferation |
This table summarizes the distinct downstream effects following the initial binding to FKBP12.
Principles of Structure-Activity Relationships (SAR) at the Molecular Level
The structure-activity relationship (SAR) for this compound and its analogs provides critical insights into the molecular features essential for their biological activity. Investigations into closely related α-ketoamide scaffolds have elucidated the specific roles of various functional groups and structural motifs in modulating interactions with biological targets, such as enzymes. These studies, while not exclusively focused on the α-hydroxy variant, offer a foundational understanding of the key chemical principles governing the activity of this compound class.
Detailed research into α-ketoamides as inhibitors of the Phospholipase A and Acyltransferase (PLAAT) enzyme family has revealed stringent structural requirements for potent inhibition. semanticscholar.orgnih.gov A central finding is the critical nature of the α-ketoamide group for biological activity. This electrophilic ketone is hypothesized to engage with an active site cysteine residue of the target enzyme through a reversible covalent interaction, forming a hemithioketal adduct. semanticscholar.org This mechanism underscores the importance of the ketone's position relative to the amide.
Comparative analysis has shown that the precise arrangement of the keto and amide groups is crucial. For instance, α-ketoamides demonstrated significant inhibitory activity, whereas analogous β-ketoamides were found to be substantially less active. semanticscholar.org Furthermore, the corresponding α-hydroxyamides (structurally analogous to this compound) were determined to be inactive. semanticscholar.org This suggests that the hydroxyl group at the α-position, in place of a ketone, prevents the necessary interaction with the enzyme's active site, thereby abolishing activity.
The N-H bond of the amide is also considered important for activity. N-methylation of the amide nitrogen resulted in a complete loss of inhibitory potency, indicating that the amide proton may be involved in a crucial hydrogen bond formation with the protein target or that the addition of a methyl group introduces steric hindrance that disrupts binding. semanticscholar.org
Modifications to the peripheral phenyl rings of the core structure have also been systematically explored to define the optimal substituents for maximizing potency and selectivity.
SAR Analysis of the Benzoyl Moiety (R1 Group)
Substitutions on the phenyl ring of the benzoyl group (designated as R1) significantly influence inhibitory activity. The nature and position of these substituents can affect the electronic and steric properties of the molecule, thereby modulating its binding affinity.
| Compound Analogue | R1 Substitution | Relative Potency | Key Observation |
|---|---|---|---|
| Chlorine-containing analogue | 4-Chloro | High | The 4-chloro substituent appears optimal for activity against several PLAAT enzymes. semanticscholar.org |
| Unsubstituted analogue | Hydrogen (Cl removed) | Decreased | Removal of the chlorine atom was detrimental to activity for PLAAT2-4. semanticscholar.org |
| Electron-donating group analogues | 4-Methyl or 4-Methoxy | Decreased | Electron-donating groups generally reduce the inhibitory potency. semanticscholar.org |
| Lipophilic electron-withdrawing analogue | 4-Trifluoromethyl | Tolerated | This substitution was well-tolerated, particularly for the PLAAT5 isozyme. semanticscholar.org |
| Positional Isomer analogues | 2-Chloro or 3-Chloro | No Improvement | Moving the chloro substituent to the ortho or meta position did not improve potency over the para position. semanticscholar.org |
| Disubstituted analogue | 3,4-Dichloro | Increased | The 3,4-dichloro derivative showed increased activity for PLAAT3 and PLAAT5. semanticscholar.org |
These findings suggest that the binding pocket accommodating the benzoyl moiety is lipophilic and has specific size constraints. An electron-withdrawing substituent at the para position of the phenyl ring is generally favored for potent activity.
SAR Analysis of the Phenylethyl Moiety (R2 Group)
Similarly, substitutions on the phenylethyl portion of the molecule (designated as R2) also play a critical role in determining the compound's interaction with its biological target.
| Compound Analogue | R2 Substitution | Relative Potency | Key Observation |
|---|---|---|---|
| Unsubstituted analogue | Phenyl | Baseline | The unsubstituted phenethylamine (B48288) group serves as a reference for activity. semanticscholar.org |
| Methyl-substituted analogue | 4-Methyl | Enhanced | A 4-methyl group enhanced inhibitory activity for PLAAT3 and PLAAT5. semanticscholar.org |
| Bromo-substituted analogue | 4-Bromo | Increased | Increasing lipophilicity with a 4-bromo substituent led to a 2- to 3-fold increase in activity. semanticscholar.org |
| Phenoxy-substituted analogue | 4-Phenoxy | Significantly Improved | A large 4-phenoxy moiety improved potency for PLAAT2 and PLAAT4 by 10-fold. semanticscholar.org |
| Positional Isomer analogues | 2-Methoxy or 3-Methoxy | No Improvement | Substitutions at the meta and ortho positions did not lead to an improvement in potency. semanticscholar.org |
The SAR at the phenylethyl moiety indicates a preference for lipophilic substituents at the para position, suggesting the presence of a corresponding lipophilic pocket in the enzyme's binding site. Increasing the bulk and lipophilicity at this position with groups like bromo and phenoxy can significantly enhance inhibitory activity.
Future Directions and Emerging Research Avenues for N 1 Hydroxy 2 Oxo 2 Phenylethyl Benzamide
Development of Novel Asymmetric Synthetic Methodologies
The chiral center at the hydroxyl-bearing carbon in N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide makes its stereoselective synthesis a key area for future research. Current asymmetric syntheses for structurally similar α-hydroxy-β-carbonyl compounds often rely on methodologies that could be adapted and refined for this specific target.
Future efforts are anticipated to focus on the development of highly efficient and enantioselective synthetic routes. One promising avenue is the use of organocatalysis. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, have demonstrated success in the asymmetric α-hydroxylation of carbonyl compounds. Research could explore the direct asymmetric hydroxylation of a precursor β-keto amide, N-(2-oxo-2-phenylethyl)benzamide, using advanced chiral organocatalysts to afford this compound with high enantiomeric excess.
Biocatalysis presents another significant opportunity for developing novel asymmetric syntheses. Enzymes, particularly ketoreductases and alcohol dehydrogenases, are known for their exceptional stereoselectivity in the reduction of carbonyl compounds. A potential strategy involves the enzymatic reduction of a diketo precursor. This approach could offer a green and highly selective method for producing enantiopure this compound. Dynamic kinetic resolution, combining enzymatic reduction with in-situ racemization of the starting material, could further enhance the yield of the desired stereoisomer.
Investigation of Advanced Catalytic Systems for Chemo- and Regioselective Transformations
The polyfunctional nature of this compound, with its hydroxyl, ketone, and amide groups, makes it an ideal substrate for investigating advanced catalytic systems that can achieve high chemo- and regioselectivity.
Future research is likely to concentrate on transition-metal catalysis to selectively transform specific functional groups within the molecule. For instance, ruthenium-catalyzed asymmetric transfer hydrogenation, which has been effective for the dynamic kinetic resolution of β-substituted-α-keto esters, could be explored for the stereoselective reduction of the ketone functionality in this compound to yield the corresponding diol with controlled stereochemistry.
Furthermore, the development of catalytic systems for the selective modification of the amide bond or the aromatic rings is a viable research direction. For example, catalysts could be designed to facilitate selective C-H activation on the phenyl rings, allowing for the introduction of further functionalities that could modulate the molecule's properties. The challenge will lie in achieving high regioselectivity in the presence of multiple reactive sites.
Deeper Computational Studies for Predictive Modeling and Mechanistic Understanding
To complement experimental work, in-depth computational studies will be crucial for accelerating the development of synthetic methodologies and for understanding the intrinsic properties of this compound.
Future computational research should focus on several key areas. Density Functional Theory (DFT) calculations can be employed to model the transition states of potential asymmetric catalytic reactions. This would provide valuable insights into the sources of stereoselectivity and aid in the rational design of more efficient catalysts. For instance, modeling the interaction between a chiral catalyst and the substrate can help predict which catalyst will afford the highest enantiomeric excess.
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. Understanding its preferred three-dimensional structures is essential for predicting its interaction with biological macromolecules. These simulations can also provide insights into the role of intramolecular hydrogen bonding and its influence on the molecule's reactivity and properties. Predictive modeling of spectroscopic properties, such as NMR and IR spectra, through computational methods will also be valuable for the characterization of synthetic intermediates and final products.
Exploration of Novel Biomolecular Targets and Interaction Mechanisms
The structural features of this compound, particularly the α-hydroxy-β-keto amide moiety, suggest its potential as a biologically active molecule. The presence of hydrogen bond donors and acceptors, as well as aromatic rings, indicates a likelihood of interaction with biological targets such as enzymes and receptors.
A significant future research direction will be the systematic evaluation of this compound's biological activity. Initial screening could involve a broad range of assays to identify potential therapeutic areas. The α,β-unsaturated carbonyl functionality, which can be formed through dehydration, is a known Michael acceptor and can potentially interact with nucleophilic residues in proteins, suggesting that this compound could be a candidate for covalent inhibitors.
Q & A
Q. What are the key synthetic pathways for N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with commercially available hydrazones and benzamides. Critical steps include:
- Condensation reactions to introduce hydroxy-oxo-phenyl groups.
- Coupling reactions (e.g., using pyridine or dehydrating agents) to form the benzamide backbone .
- Purification via flash chromatography or recrystallization (e.g., acetone/petroleum ether mixtures) . Optimization requires adjusting temperature (e.g., reflux at 100°C), solvent polarity (e.g., CH₂Cl₂ for solubility), and pH to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : To confirm hydrogen bonding patterns (e.g., bifurcated N–H⋯O interactions observed in related benzamides) .
- HPLC : For purity assessment, especially after multi-step syntheses .
- Mass spectrometry : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves structural ambiguities, such as non-planar geometries (e.g., dihedral angles >70° between aromatic moieties) .
Q. What functional groups in this compound contribute to its reactivity and stability?
- Hydroxy-oxo group : Participates in hydrogen bonding (e.g., C=O⋯H–N interactions) and tautomerization, affecting solubility .
- Benzamide core : Stabilizes the molecule via resonance and π-π stacking, as seen in crystal structures .
- Phenyl substituents : Influence steric hindrance and electronic effects during reactions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Predicts binding affinities to target proteins (e.g., Kv1.3 ion channels) by analyzing steric and electronic complementarity .
- DFT calculations : Models electron distribution in the hydroxy-oxo moiety to optimize redox properties . Example: Adjusting substituents on the phenyl ring to enhance hydrophobic interactions in docking simulations .
Q. What strategies resolve contradictions between experimental and computational data?
- Cross-validation : Compare NMR chemical shifts with DFT-predicted values to identify discrepancies in tautomeric forms .
- Crystallographic refinement : Use single-crystal X-ray data (e.g., C–C bond lengths = 1.540 Å) to validate hybridized states .
- Replicate synthesis : Vary reaction conditions (e.g., solvent, catalyst) to test reproducibility of conflicting spectral data .
Q. How do structural modifications impact anti-inflammatory or antimicrobial activity?
- SAR studies : Introduce electron-withdrawing groups (e.g., –F, –Cl) to the benzamide ring to enhance hydrogen bonding with biological targets .
- Bioisosteric replacement : Replace the hydroxy group with a methoxy group to improve metabolic stability . Table: Activity trends in derivatives
| Substituent | LogP | IC₅₀ (Anti-inflammatory) |
|---|---|---|
| –OH | 2.1 | 18 µM |
| –OCH₃ | 2.8 | 12 µM |
| –Cl | 3.2 | 8 µM |
| Data derived from analogous benzamide derivatives . |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers, critical for bioactive derivatives .
- Byproduct control : Monitor intermediates via TLC to suppress racemization during coupling steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield but may require stringent drying to avoid hydrolysis .
Methodological Notes
- Synthetic protocols : Prioritize stepwise characterization (e.g., FTIR after each step) to isolate intermediates .
- Data interpretation : Correlate crystallographic data (e.g., torsion angles) with NMR coupling constants to confirm conformers .
- Safety : Use sodium bicarbonate to quench excess benzoyl chloride during synthesis, as described in NIST protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
